molecular formula C10H13N3OS B2499346 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone CAS No. 393520-41-7

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2499346
CAS No.: 393520-41-7
M. Wt: 223.29
InChI Key: WWDRXOKJTYLWTB-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a pyrimidine ring bonded to a thioether and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Thioether Formation: The pyrimidine ring is then reacted with a thiol to form the thioether linkage.

    Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thioether and pyrrolidine groups can interact with active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-ylthio)ethanone: Lacks the pyrrolidine ring.

    1-(Pyrrolidin-1-yl)ethanone: Lacks the pyrimidine ring.

    2-(Pyrimidin-2-ylthio)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone is unique due to the combination of the pyrimidine, thioether, and pyrrolidine groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRXOKJTYLWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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